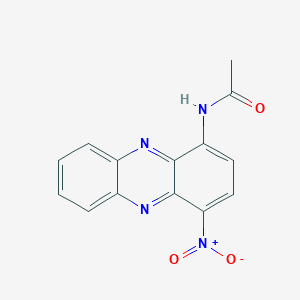
N-(4-Nitrophenazin-1-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrophenazin-1-YL)acetamide: is a synthetic organic compound with the molecular formula C14H10N4O3. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. The compound is characterized by the presence of a nitro group at the 4-position of the phenazine ring and an acetamide group at the nitrogen atom of the phenazine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenazin-1-YL)acetamide typically involves the nitration of phenazine followed by acylation. The nitration process introduces a nitro group at the desired position on the phenazine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrophenazine is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
化学反应分析
Types of Reactions: N-(4-Nitrophenazin-1-YL)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Reduction: N-(4-Aminophenazin-1-YL)acetamide.
Oxidation: Various oxidized derivatives of phenazine.
Substitution: N-substituted derivatives of phenazine
科学研究应用
Chemistry: N-(4-Nitrophenazin-1-YL)acetamide is used as a precursor in the synthesis of various phenazine derivatives
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics. Its ability to interact with bacterial DNA and enzymes makes it a valuable candidate for antimicrobial research.
Medicine: this compound is investigated for its anticancer properties. It has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and interfering with cellular signaling pathways.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for its use in the development of sensors and diagnostic tools .
作用机制
The mechanism of action of N-(4-Nitrophenazin-1-YL)acetamide involves its interaction with cellular components such as DNA, proteins, and enzymes. The nitro group can undergo reduction to form reactive intermediates that can cause DNA damage and inhibit enzyme activity. The compound’s ability to intercalate into DNA strands disrupts the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells .
相似化合物的比较
Phenazine: The parent compound of N-(4-Nitrophenazin-1-YL)acetamide, known for its antimicrobial and anticancer properties.
N-(4-Aminophenazin-1-YL)acetamide: A reduced form of this compound with similar biological activities.
Phenazine-1-carboxylic acid: Another phenazine derivative with potent antimicrobial activity.
Uniqueness: this compound is unique due to the presence of both a nitro group and an acetamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
属性
CAS 编号 |
92061-23-9 |
|---|---|
分子式 |
C14H10N4O3 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
N-(4-nitrophenazin-1-yl)acetamide |
InChI |
InChI=1S/C14H10N4O3/c1-8(19)15-11-6-7-12(18(20)21)14-13(11)16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,15,19) |
InChI 键 |
GXOXOCSOXHGIMW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


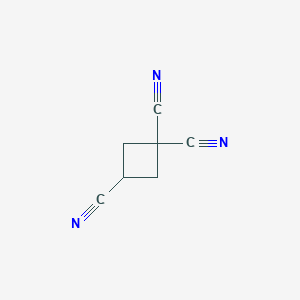
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
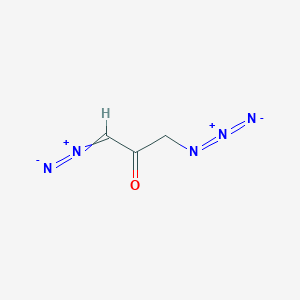
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)

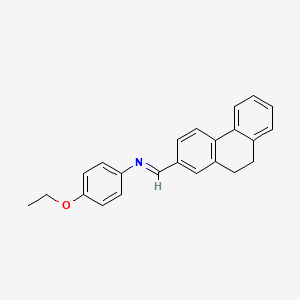
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
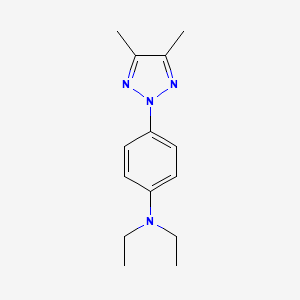
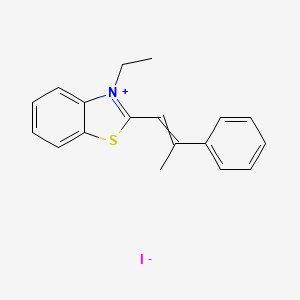
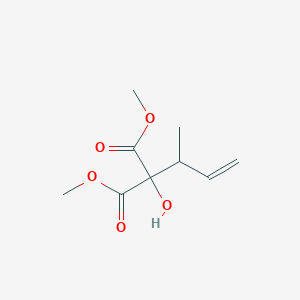
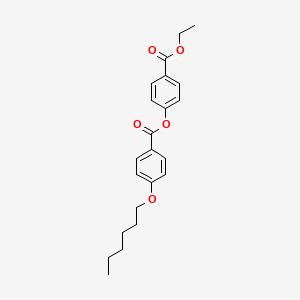
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)

